Thymidine-2-14C

Liver regeneration PET imaging DNA synthesis imaging

Thymidine-2-14C (CAS 13010-45-2) is a carbon-14 radiolabeled deoxynucleoside in which the 14C isotope is site-specifically incorporated at the C2 carbonyl position of the thymine ring. As an isotopically labeled analog of endogenous thymidine, it is incorporated into nascent DNA during S-phase, enabling precise quantification of DNA synthesis rates via liquid scintillation counting or autoradiography.

Molecular Formula C10H14N2O5
Molecular Weight 244.22 g/mol
CAS No. 13010-45-2
Cat. No. B076644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine-2-14C
CAS13010-45-2
Molecular FormulaC10H14N2O5
Molecular Weight244.22 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i10+2
InChIKeyIQFYYKKMVGJFEH-HVNIONSBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymidine-2-14C (CAS 13010-45-2): Radiolabeled Nucleoside for Quantitative DNA Synthesis and Cell Proliferation Tracing


Thymidine-2-14C (CAS 13010-45-2) is a carbon-14 radiolabeled deoxynucleoside in which the 14C isotope is site-specifically incorporated at the C2 carbonyl position of the thymine ring. As an isotopically labeled analog of endogenous thymidine, it is incorporated into nascent DNA during S-phase, enabling precise quantification of DNA synthesis rates via liquid scintillation counting or autoradiography [1]. Commercial formulations deliver a specific activity exceeding 50 mCi/mmol (>1850 MBq/mmol) and radiochemical purity of ≥97%, verified by HPLC with radiometric detection . The 14C label confers a physical half-life of approximately 5,730 years, which effectively eliminates decay-correction requirements over experimental timescales and ensures multi-year lot-to-lot consistency for longitudinal studies [2].

Why Thymidine-2-14C Cannot Be Interchanged with Other Radiolabeled Thymidines or Non-Radioactive Analogs


Radiolabeled thymidine variants are not functionally interchangeable. The position of the isotopic label and the choice of radioisotope fundamentally determine metabolic stability, degradation product identity, detection modality, and quantitative interpretation. Specifically, [2-14C]thymidine undergoes catabolic cleavage that releases the label as 14CO2, whereas [methyl-3H]thymidine retains its label in β-aminoisobutyric acid, a metabolite that is reutilized for biosynthetic pathways unrelated to DNA synthesis [1]. Furthermore, non-radioactive thymidine analogs such as BrdU and EdU possess altered chemical structures at the 5-position of the pyrimidine ring, introducing potential cytotoxicity, altered cell cycle progression, and requiring antibody-based or click-chemistry detection workflows that are orthogonal to radiometric quantification [2]. These mechanistic divergences mean that substitution without revalidation can produce systematically biased proliferation indices, confounding cross-study comparisons and regulatory submissions.

Thymidine-2-14C: Quantitative Comparator Evidence for Informed Procurement Decisions


Whole-Tissue Discrimination of Proliferating vs. Non-Proliferating Liver Without Cellular Fractionation

In a direct head-to-head study using partially hepatectomized rats, [2-14C]thymidine and [methyl-3H]thymidine were injected at 1 hr (baseline DNA synthesis) or 24 hr (maximal DNA synthesis) post-surgery. At 10, 30, and 120 min post-injection, 14C-radioactivity measured in whole tissue unequivocally discriminated regenerating from non-regenerating livers, whereas 3H-radioactivity from [methyl-3H]thymidine could not [1]. Critically, 14C whole-tissue radioactivity showed a statistically significant correlation with isolated DNA radioactivity at all three time points (10, 30, and 120 min), while no such correlation existed for the methyl-labeled tracer. HPLC analysis of the non-DNA fraction confirmed that [2-14C]thymidine was incorporated into DNA without accumulation of labeled metabolites, whereas for [methyl-3H]thymidine, nearly all radioactivity was associated with degradative products [1].

Liver regeneration PET imaging DNA synthesis imaging

Metabolic Fate Divergence: CO2 Elimination vs. Cellular Metabolite Reutilization

In sugarcane cell suspension cultures, the metabolic fate of the radiolabel differs fundamentally between [2-14C]thymidine and [3H]methylthymidine. The 14C label from [2-14C]thymidine is quantitatively lost as 14CO2 upon catabolism of the thymine ring, while the 3H label from [methyl-3H]thymidine is retained intracellularly as [3H]β-aminoisobutyric acid, a fraction of which is reincorporated into non-DNA cellular components [1]. This divergent metabolic routing has been corroborated in multiple plant and mammalian systems [2]. The consequence is that scintillation counts from [methyl-3H]thymidine incorporation assays may overestimate true DNA synthesis by including label in reutilized metabolites, whereas 14CO2 loss from [2-14C]thymidine provides a cleaner signal:DNA synthesis correlation.

Thymidine catabolism Metabolic tracing DNA synthesis quantification

Radiolabeling-Induced DNA Fragmentation: Dose-Response Comparison with [methyl-3H]thymidine

A comparative study in HL-60 human promyelocytic leukemic cells evaluated DNA fragmentation induced by radiolabeled thymidine incorporation over 2 days in culture. [methyl-3H]thymidine at 0.2 and 2 μCi/ml and [2-14C]thymidine at 0.02 and 0.2 μCi/ml both produced dose- and time-dependent internucleosomal DNA fragmentation, confirmed by agarose gel electrophoresis showing a characteristic ladder pattern [1]. Notably, the radioactivity concentrations used for [2-14C]thymidine were 10-fold lower than for [methyl-3H]thymidine, reflecting the higher specific activity of commercially available 3H-thymidine preparations. At the highest dose of [methyl-3H]thymidine (2 μCi/ml), cells lost the ability to exclude trypan blue, indicating loss of plasma membrane integrity, whereas this was not observed at the 0.2 μCi/ml [2-14C]thymidine dose [1].

DNA damage Radiotoxicity Cell labeling methods

Isotopic Half-Life and Long-Term Storage Stability: 14C vs. 3H

Carbon-14 has a physical half-life of approximately 5,730 years, compared to 12.3 years for tritium (3H). This 466-fold difference in decay rate means that the primary (internal) decay of 14C to nitrogen contributes less than 0.01% decomposition per annum for [2-14C]thymidine [1]. In contrast, 3H-labeled thymidine undergoes significant self-radiolysis over weeks to months, forming degradation products that can confound biochemical assays. The Nature stability study by Evans and Stanford (1963) demonstrated that under identical storage conditions, [2-14C]thymidine exhibits markedly slower decomposition rates compared to generally labeled tritiated thymidine, with the tritium-labeled compound being particularly susceptible to self-irradiation damage due to the higher specific activity and β-particle flux of 3H preparations [1].

Radiochemical storage Longitudinal studies Isotope stability

Double-Labeling Autoradiography: Discriminating 3H-Only, 14C-Only, and Dual-Labeled Cells

The two-emulsion autoradiographic technique developed by Schultze et al. (1976) enables simultaneous detection and discrimination of cells labeled with 3H-thymidine only, 14C-thymidine only, or both isotopes [1]. This method exploits the differential penetration of low-energy 3H β-particles (Emax = 18.6 keV) versus higher-energy 14C β-particles (Emax = 156 keV) through photographic emulsion layers. Accurate discrimination requires that the activity ratio of 3H to 14C-thymidine be sufficiently high to distinguish genuine 3H grains in the first emulsion from spurious grains produced by 14C β-particles crossing both emulsion layers [1]. This technique has been applied to determine DNA synthesis time (Ts) in jejunal crypt cells, ascites tumors, and brain tissue, providing cell cycle phase durations that cannot be obtained with single-isotope protocols [2].

Autoradiography Cell cycle kinetics Double-labeling technique

Radiochemical Purity and Specific Activity: Commercial Specification Benchmarks

Commercially available [2-14C]thymidine is supplied with a radiochemical purity of ≥97% (typically ≥98% for MORpure HPLC-purified grade), verified by HPLC with radiometric detection and co-elution with unlabeled thymidine standards, accompanied by a dated radiochromatogram certificate [1]. The specific activity exceeds 50 mCi/mmol (>1.85 GBq/mmol), corresponding to approximately 1.85 TBq/mmol for high-concentration formulations . For comparison, [methyl-3H]thymidine is typically supplied at 74-851 GBq/mmol (2-23 Ci/mmol) [2]. The lower specific activity of 14C-labeled thymidine (on a molar basis) means that a smaller fraction of thymidine molecules carry the label, which can be advantageous for minimizing isotopic dilution effects in tracer studies where near-physiological thymidine concentrations must be maintained [2].

Radiochemical quality control Specific activity HPLC purity

Optimal Application Scenarios for Thymidine-2-14C Based on Quantitative Differentiation Evidence


Noninvasive Imaging of Tissue Proliferation (PET Tracer Development)

[2-14C]thymidine serves as the validated 14C surrogate for developing [2-11C]thymidine PET tracers. The demonstrated ability of the 2-C-labeled tracer to discriminate proliferating from non-proliferating tissue using whole-tissue radioactivity measurements—without requiring cellular fractionation—directly supports its use as a gold-standard comparator in PET tracer validation studies [1]. The rapid three-step synthesis from [14C]urea (35 min, 40% cumulative yield) further enables efficient translation to 11C chemistry [2].

Dual-Isotope Cell Cycle Kinetics by Autoradiography

The established 3H/14C double-labeling autoradiography protocol, utilizing [2-14C]thymidine as the second temporal label, enables precise determination of S-phase duration (Ts), G1, G2, and M-phase lengths in a single experiment. This method has been validated in mouse intestinal crypt cells, ascites tumors, and brain tissue [1]. The higher β-particle energy of 14C (156 keV max) provides physical discrimination from 3H (18.6 keV max) in two-emulsion systems [2].

Longitudinal DNA Synthesis Studies Requiring Multi-Year Lot Consistency

For studies spanning months to years—such as chronic toxicology bioassays, long-term cell line authentication, or multi-center clinical trial correlatives—the 5,730-year half-life of 14C ensures that [2-14C]thymidine maintains consistent specific activity and radiochemical purity without decay correction [1]. This eliminates the batch-to-batch variability and frequent revalidation requirements associated with 3H-labeled thymidine (12.3-year half-life), reducing procurement burden and ensuring data comparability across extended time frames.

Quantitative DNA Synthesis Assays Requiring Signal Exclusivity

In experimental systems where thymidine catabolism is active (e.g., plant cell cultures, certain mammalian tissues), the metabolic clearance of the 14C label as 14CO2 ensures that residual radioactivity in acid-insoluble fractions represents genuine DNA incorporation, not reutilized catabolites [1]. This is a critical advantage over [methyl-3H]thymidine, whose label is retained in β-aminoisobutyric acid and may be reincorporated into non-DNA macromolecules, potentially overestimating true DNA synthesis rates [2].

Quote Request

Request a Quote for Thymidine-2-14C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.